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Compound of Interest

Compound Name: 1-tert-Butyl-piperidin-4-one

Cat. No.: B073314

1.1 Overview and Strategic Importance 1-tert-Butyl-piperidin-4-one is a heterocyclic organic
compound featuring a piperidone core N-substituted with a sterically demanding tert-butyl
group. This specific substitution pattern imparts unique chemical properties that distinguish it
from other piperidones, making it a valuable, non-labile building block in the synthesis of
complex organic molecules. Its utility is primarily found in the construction of pharmaceutical
and agrochemical compounds where the piperidine nitrogen is intended to be a permanent,
hindered tertiary amine.[1] The piperidin-4-one structure itself is a well-established
pharmacophore, known to be a versatile intermediate for molecules with a wide range of
biological activities, including anticancer and anti-HIV properties.[2]

1.2 Nomenclature and Identification Proper identification is critical in a research and
development setting. This compound is known by several synonyms, and its key identifiers are
cataloged below.
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Identifier Value

Chemical Name 1-tert-butylpiperidin-4-one

1-tert-Butyl-4-piperidone, N-tert-butyl-4-

Synonyms o
piperidone

CAS Number 1465-76-5[3][4]

Molecular Formula CoH17NOJ3][4]

Molecular Weight 155.24 g/mol [3][4]

Canonical SMILES CC(C)(C)N1CcCcCc(=0)CC13]
INChl=1S/C9H17NO/c1-9(2,3)10-6-4-8(11)5-7-

INChl Key

10/h4-7H2,1-3H3

1.3 Distinguishing from N-Boc-4-piperidone: A Critical Note for Researchers A common point of
confusion for scientists is the distinction between 1-tert-butyl-piperidin-4-one and N-tert-
butoxycarbonyl-4-piperidone (N-Boc-4-piperidone, CAS: 79099-07-3). While structurally similar,
their synthetic functions are fundamentally different.

o 1-tert-Butyl-piperidin-4-one: The tert-butyl group is a simple alkyl substituent directly
bonded to the nitrogen. It is chemically robust and generally considered a permanent part of
the molecular scaffold. Its primary role is to provide steric bulk and basicity.

» N-Boc-4-piperidone: The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting
group.[5] Its purpose is to temporarily mask the reactivity of the piperidine nitrogen, allowing
for selective reactions elsewhere in the molecule, such as at the C4-ketone. The Boc group
is designed to be removed under mild acidic conditions to liberate the secondary amine for
subsequent reactions.

This distinction is paramount in drug development. The choice between these two reagents
dictates the entire synthetic strategy and the final molecular architecture.

Physicochemical Properties
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The physical properties of 1-tert-butyl-piperidin-4-one are essential for its proper handling,
storage, and use in reactions. The data below has been consolidated from various chemical
data sources.

Property Value Source

White crystal or crystalline

Appearance oowder ChemBK|6]
Melting Point 92-94 °C (sublimes) ChemBK|6]
Boiling Point ~225°C ChemBK]6]
Density ~0.968 g/cm3 ChemBK]|6]
Flash Point 83°C ChemBK|6]
pKa (Predicted) 8.26 £ 0.20 ChemBK]|6]

Soluble in organic solvents like
Solubility alcohol and ether; slightly ChemBK|6]

soluble in water.[6]

Synthesis and Manufacturing

3.1 Synthetic Strategy: The Challenge of the N-tert-butyl Group The synthesis of 1-tert-butyl-
piperidin-4-one is not as straightforward as a simple Sn2 alkylation of 4-piperidone with a tert-
butyl halide. The extreme steric hindrance of the tert-butyl group makes it a very poor
electrophile for direct substitution reactions. Therefore, alternative strategies are required. A
common and effective approach involves the double Michael addition of tert-butylamine to a
divinyl ketone equivalent, followed by an intramolecular Dieckmann condensation, a method
analogous to established piperidone syntheses.

3.2 General Synthetic Workflow A plausible and widely applicable laboratory-scale synthesis
involves a multi-step sequence starting from readily available precursors. The following
protocol describes a generalized workflow based on established piperidone synthesis
methodologies.
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Step 1: Double Michael Addition
tert-Butylamine +
Divinyl Ketone

Base

(Acyclic Intermediate)

Strong Base (e.g., NaOEt)

Step 2: Dieckmann Condensation

Cyclization

(B-Keto Ester Intermediate)

1. NaOH, H20
2. Heat

Step 3: Hydrolysvis & Decarboxylation

(Saponification)

Acid Workup (HCI)

(DecarboxylatiorD

1-tert-Butyl-piperidin-4-one
(Final Product)

Click to download full resolution via product page

Caption: Generalized synthetic workflow for 1-tert-Butyl-piperidin-4-one.
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Step-by-Step Protocol (lllustrative):

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert
atmosphere (e.g., nitrogen), dissolve tert-butylamine in a suitable aprotic solvent such as
ethanol.

Michael Addition: Cool the solution in an ice bath. Slowly add methyl vinyl ketone dropwise to
the stirred solution. The reaction is typically exothermic. Allow the mixture to stir at room
temperature for several hours until the reaction is complete (monitored by TLC).

Cyclization (Dieckmann Condensation): To the resulting acyclic intermediate, add a strong
base such as sodium ethoxide. Heat the mixture under reflux for several hours to induce
intramolecular cyclization.

Hydrolysis and Decarboxylation: After cooling, the reaction mixture is subjected to acidic
hydrolysis (e.g., with aqueous HCI) and heated. This step saponifies the ester and promotes
decarboxylation to yield the target ketone.

Purification: The final product is isolated by extraction with an organic solvent, followed by
purification techniques such as distillation or recrystallization to yield pure 1-tert-butyl-
piperidin-4-one.

Spectroscopic and Analytical Profile

Characterization of 1-tert-butyl-piperidin-4-one relies on standard spectroscopic techniques.

The expected spectral data are summarized below, providing a fingerprint for compound

verification.
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Technique Expected Features

-~1.1 ppm (s, 9H): A sharp singlet
corresponding to the nine equivalent protons of
the N-tert-butyl group.[7] - ~2.5-2.8 ppm (m,

H NMR 4H): Multiplet (likely a triplet) for the four protons
on the carbons adjacent to the nitrogen (C2,
C6). - ~2.3-2.5 ppm (m, 4H): Multiplet (likely a
triplet) for the four protons on the carbons
adjacent to the carbonyl group (C3, C5).

- ~208-212 ppm: Carbonyl carbon (C4). - ~55-
60 ppm: Quaternary carbon of the tert-butyl
group. - ~50-55 ppm: Methylene carbons

13C NMR adjacent to nitrogen (C2, C6). - ~40-45 ppm:
Methylene carbons adjacent to the carbonyl
(C3, C5). - ~25-28 ppm: Methyl carbons of the
tert-butyl group.

- ~1710-1725 cm~*; Strong, sharp absorbance

R (Infrared) corresponding to the C=0 (ketone) stretch.[8] -
nfrare

~2950-2850 cm~1: C-H stretching vibrations of

the alkyl groups.

- m/z 155 (M*): Molecular ion peak. - m/z 140
MS (M s ) (M-15): Loss of a methyl group. - m/z 98 (M-57):
ass Spec.
P Loss of the tert-butyl group, a common and

significant fragmentation pathway.[9]

Chemical Reactivity and Synthetic Applications

5.1 The Role of the N-tert-Butyl Group: Steric Influence and Chemical Inertness The N-tert-
butyl group is the defining feature of this molecule's reactivity. It is exceptionally bulky, which
can influence the stereochemical outcome of reactions at the C4 position by directing incoming
reagents to the less hindered face. Furthermore, it is chemically stable and non-labile, ensuring
it remains intact throughout multi-step synthetic sequences. Unlike the N-Boc group, it does not
participate in reactions and cannot be easily removed.
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5.2 Reactivity of the C4-Carbonyl Group The ketone functionality is the primary site of chemical
transformations, making the molecule a versatile scaffold for introducing diversity at the 4-
position.

Key Synthetic Transformations Resulting Scaffolds

Reduction e
/ (NaBHa) 'k‘l-Hydroxy-piperidine)
l Grignard Reaction l é o
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1-tert-Butyl-piperidin-4-one
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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